molecular formula C14H12N2O5S B14371609 2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine CAS No. 90687-53-9

2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine

Cat. No.: B14371609
CAS No.: 90687-53-9
M. Wt: 320.32 g/mol
InChI Key: KLAUXOCLJNBGFR-UHFFFAOYSA-N
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Description

2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine is a synthetic organic compound that belongs to the class of oxaziridines. These compounds are known for their unique three-membered ring structure containing nitrogen and oxygen, which imparts significant reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-nitroaniline to form an intermediate sulfonamide. This intermediate is then treated with an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to form the oxaziridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine can undergo various types of chemical reactions, including:

    Oxidation: The oxaziridine ring can act as an oxidizing agent, transferring oxygen to substrates.

    Reduction: Under certain conditions, the nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the formation of the oxaziridine ring.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be used for reducing the nitro group.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or other oxygenated products.

    Reduction: Formation of 2-(4-Methylbenzene-1-sulfonyl)-3-(4-aminophenyl)oxaziridine.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine has various applications in scientific research, including:

    Chemistry: Used as an oxidizing agent in organic synthesis.

    Biology: Potential use in studying oxidative stress and related biological processes.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine involves the transfer of oxygen from the oxaziridine ring to substrates, leading to oxidation. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylbenzene-1-sulfonyl)-3-phenyl-oxaziridine
  • 2-(4-Methylbenzene-1-sulfonyl)-3-(4-methoxyphenyl)oxaziridine

Uniqueness

2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine is unique due to the presence of both the sulfonyl and nitro groups, which impart distinct reactivity and potential biological activity compared to other oxaziridines.

Properties

CAS No.

90687-53-9

Molecular Formula

C14H12N2O5S

Molecular Weight

320.32 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)oxaziridine

InChI

InChI=1S/C14H12N2O5S/c1-10-2-8-13(9-3-10)22(19,20)16-14(21-16)11-4-6-12(7-5-11)15(17)18/h2-9,14H,1H3

InChI Key

KLAUXOCLJNBGFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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